molecular formula C10H13FN2 B13521948 2-Fluoro-3-(piperidin-2-yl)pyridine

2-Fluoro-3-(piperidin-2-yl)pyridine

Cat. No.: B13521948
M. Wt: 180.22 g/mol
InChI Key: SHAGEWYKCJZJIN-UHFFFAOYSA-N
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Description

2-Fluoro-3-(piperidin-2-yl)pyridine is a heterocyclic compound that features a fluorine atom at the 2-position and a piperidine ring at the 3-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-3-(piperidin-2-yl)pyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-3-(piperidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(piperidin-2-yl)pyridine is unique due to the combination of the fluorine atom and piperidine ring, which imparts distinct electronic and steric properties. These features enhance its utility in various chemical reactions and applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-3-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2

InChI Key

SHAGEWYKCJZJIN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(N=CC=C2)F

Origin of Product

United States

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